molecular formula C8H14ClNO2 B118251 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride CAS No. 81074-81-9

5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride

Cat. No. B118251
CAS RN: 81074-81-9
M. Wt: 191.65 g/mol
InChI Key: UDLQUVLALYCAMJ-UHFFFAOYSA-N
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Description

5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride is a furan derivative . It has been investigated as a corrosion inhibitor of mild steel in 1M HCl by using potentiodynamic polarization measurements .


Molecular Structure Analysis

The empirical formula of this compound is C8H14ClNO2 . The molecular weight is 191.66 . The SMILES string representation is Cl [H].CN ©Cc1ccc (CO)o1 .


Physical And Chemical Properties Analysis

This compound is a light brown solid . It has a melting point of 122-125 °C (dec.) (lit.) . The form of this compound is a powder .

Scientific Research Applications

Biomass Conversion and Catalysis

  • Catalytic Reduction of Biomass-Derived Furanic Compounds: Studies on furanic compounds, closely related to 5-(dimethylaminomethyl)furfuryl alcohol hydrochloride, highlight their role as important chemicals in biomass conversion. Hydrogenation reactions and conversion of these compounds to various products such as furfuryl alcohol and dimethyl furan have been investigated (Nakagawa, Tamura, & Tomishige, 2013).
  • Conversion and Hydroconversion of Furfural Derivatives: Research focusing on furfural and its derivatives, including 5-hydroxymethylfurfural, emphasizes their importance as intermediates in producing a variety of chemicals and biofuels. These studies explore the roles of catalysts in the conversion processes (Chen, Wojcieszak, Dumeignil, Marceau, & Royer, 2018).

Chemical Synthesis and Transformations

  • Synthesis of Furfuryl Alcohol Derivatives: Research on the synthesis of compounds like 5-(N-tosylaminomethyl)furfuryl alcohols, which are structurally related to the compound of interest, provides insights into the stability of furan rings and the transformation of hydroxyl groups under specific conditions (Stroganova & Butin, 2009).
  • Transfer Hydrogenation and Hydroxymethylfurans: Studies on the hydrogenation of furanic compounds and the production of hydroxymethylfurans underscore the potential of these processes in converting sugars and biomass into valuable chemicals (Thananatthanachon & Rauchfuss, 2010).

Environmental and Biological Applications

  • Biodegradation of Furfural Derivatives: Research on the biodegradation of furfural and hydroxymethylfurfural by specific fungi offers insights into environmental and biological applications, such as detoxification processes in biomass conversion (Ran, Zhang, Gao, Lin, & Bao, 2014).
  • Genotoxic Effects in Biological Systems: Studies examining the genotoxic effects of furan derivatives, including 5-hydroxymethylfurfural and furfuryl alcohol, in cells expressing human enzymes, provide valuable information on the biological and health implications of these compounds (Huffman et al., 2016).

Safety And Hazards

This compound is classified under GHS07. The hazard statements include H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

[5-[(dimethylamino)methyl]furan-2-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-9(2)5-7-3-4-8(6-10)11-7;/h3-4,10H,5-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLQUVLALYCAMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(O1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201001756
Record name {5-[(Dimethylamino)methyl]furan-2-yl}methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201001756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride

CAS RN

81074-81-9
Record name 2-Furanmethanol, 5-[(dimethylamino)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81074-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((2-(Hydroxymethyl)-5-furyl)methyl)ammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081074819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {5-[(Dimethylamino)methyl]furan-2-yl}methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201001756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [[2-(hydroxymethyl)-5-furyl]methyl]ammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.420
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
KKR Datta, G Qi, R Zboril, EP Giannelis - Journal of Materials …, 2016 - pubs.rsc.org
Herein we report the hydrothermal synthesis of yellow emitting carbon dots, CDs, in high salinity water and compare them with those prepared in distilled water. The saline environment …
Number of citations: 50 pubs.rsc.org
AM Al-Fakih, M Aziz, HH Abdallah, ZY Algamal… - International Journal of …, 2015 - Elsevier
The inhibition of mild steel corrosion in 1 M HCl by 17 furan derivatives was investigated experimentally using potentiodynamic polarization measurements. The furan derivatives inhibit …
Number of citations: 48 www.sciencedirect.com
AM Al‐Fakih, ZY Algamal, MH Lee… - Journal of …, 2016 - Wiley Online Library
A new quantitative structure–activity relationship (QSAR) of the inhibition of mild steel corrosion in 1 M hydrochloric acid using furan derivatives was developed by proposing two‐stage …
KF Khaled, NM Al-Nofai… - Journal of Material and …, 2016 - jmaterenvironsci.com
Correlations between the calculated physicochemical descriptors and corrosion inhibition efficiency for furan derivatives against iron corrosion in HCl solutions were examined using …
Number of citations: 11 www.jmaterenvironsci.com
JS Lin, YW Tsai, K Dehvari, CC Huang, JY Chang - Nanoscale, 2019 - pubs.rsc.org
Magnetofluorescent carbon dots (Cdots) doped with both P3+ and Mn2+ (abbreviated as PMn@Cdots) have been synthesized in an aqueous solution via a microwave-assisted …
Number of citations: 35 pubs.rsc.org
M Shamsipur, A Barati, S Karami - Carbon, 2017 - Elsevier
The use of carbon-based dots (C-bDs), involving carbon dots, carbon quantum dots, and graphene quantum dots, as a new class of photoluminescent nanomaterials is rapidly …
Number of citations: 260 www.sciencedirect.com
SF Himmelstoß, T Hirsch - Methods and applications in …, 2019 - iopscience.iop.org
The right choice of a fluorescent probe is essential for successful luminescence imaging and sensing and especially concerning in vivo and in vitro applications, the development of new …
Number of citations: 72 iopscience.iop.org
AMALI AL-FAKIH - 2017 - Universiti Teknologi Malaysia
Number of citations: 1

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